6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione 6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Brand Name: Vulcanchem
CAS No.: 14483-72-8
VCID: VC0175689
InChI: InChI=1S/C16H8N4O2/c21-15-13-17-9-5-1-3-7-11(9)19(13)16(22)14-18-10-6-2-4-8-12(10)20(14)15/h1-8H
SMILES: C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O
Molecular Formula: C16H8N4O2
Molecular Weight: 288.26 g/mol

6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione

CAS No.: 14483-72-8

Main Products

VCID: VC0175689

Molecular Formula: C16H8N4O2

Molecular Weight: 288.26 g/mol

6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione - 14483-72-8

CAS No. 14483-72-8
Product Name 6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione
Molecular Formula C16H8N4O2
Molecular Weight 288.26 g/mol
IUPAC Name 3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione
Standard InChI InChI=1S/C16H8N4O2/c21-15-13-17-9-5-1-3-7-11(9)19(13)16(22)14-18-10-6-2-4-8-12(10)20(14)15/h1-8H
Standard InChIKey JENBHZAXIYXEHW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C(=O)C4=NC5=CC=CC=C5N4C3=O
Synonyms 6H,13H-PYRAZINO[1,2-A:4,5-A/']BISBENZIMIDAZOLE-6,13-DIONE
PubChem Compound 250661
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator